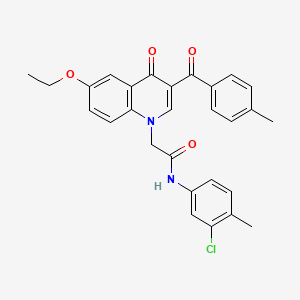
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O4 and its molecular weight is 488.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorinated aromatic ring : The presence of a 3-chloro-4-methylphenyl group.
- Quinoline moiety : The inclusion of a 4-oxoquinoline structure which is known for diverse biological activities.
- Ethoxy and acetamide groups : These contribute to the solubility and reactivity of the compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, compounds with similar structures have demonstrated the ability to:
- Inhibit tumor cell proliferation : Through mechanisms involving apoptosis and cell cycle arrest.
- Modulate enzyme activity : Particularly in pathways related to inflammation and cancer progression.
- Exhibit antimicrobial properties : Targeting bacterial cell membranes or metabolic pathways.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer effects. For instance, studies have shown that quinoline-based compounds can induce apoptosis in various cancer cell lines such as breast and prostate cancer cells. The specific mechanisms include:
- Activation of caspases leading to programmed cell death.
- Inhibition of key signaling pathways (e.g., PI3K/Akt) involved in cell survival.
Antimicrobial Activity
Several studies have reported that compounds containing quinoline structures possess antibacterial and antifungal properties. The proposed mechanisms include:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those structurally related to this compound, demonstrating IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Testing : In vitro studies conducted on similar compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 8–32 µg/mL .
Table of Biological Activities
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-4-35-21-11-12-25-22(14-21)28(34)23(27(33)19-8-5-17(2)6-9-19)15-31(25)16-26(32)30-20-10-7-18(3)24(29)13-20/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXYAFZIACKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














